molecular formula C18H10Br2 B8714159 2,11-Dibromobenzo[c]phenanthrene

2,11-Dibromobenzo[c]phenanthrene

Cat. No.: B8714159
M. Wt: 386.1 g/mol
InChI Key: RFXVORLHFQPJLP-UHFFFAOYSA-N
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Description

Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) Research

Polycyclic aromatic hydrocarbons (PAHs) are a vast class of organic compounds composed of two or more fused aromatic rings. wikipedia.org Their planar, electron-rich structures give rise to unique electronic and photophysical properties, making them a cornerstone of research in materials science, astrophysics, and environmental science. Benzo[c]phenanthrene (B127203), a four-ring PAH, is the simplest member of the helicene family, possessing a non-planar, twisted structure due to steric hindrance in its "fjord" region. nih.govwikipedia.org This inherent chirality, despite the absence of a chiral carbon atom, makes benzo[c]phenanthrene and its derivatives particularly interesting for studies in chiroptical materials and asymmetric catalysis. wikipedia.org

Significance of Dibromination in Polycyclic Aromatic Systems

The introduction of halogen atoms, particularly bromine, onto a PAH scaffold is a powerful strategy for modulating its chemical and physical properties. copernicus.orgcopernicus.org Bromine atoms are highly versatile functional handles that can be readily transformed into other groups through various cross-coupling reactions, such as Suzuki and Sonogashira couplings. nih.govyoutube.comuwindsor.cacapes.gov.br This allows for the construction of more complex and functionalized PAH architectures.

Furthermore, the high atomic weight and polarizability of bromine can significantly influence the electronic properties of the PAH core. copernicus.org The position of the bromine atoms can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the material's optical and electronic characteristics, such as its absorption and emission spectra. copernicus.org

Structural Isomerism and Positional Halogenation Effects on Benzo[c]phenanthrenes

The specific placement of bromine atoms on the benzo[c]phenanthrene skeleton gives rise to a variety of structural isomers, each with distinct properties. The regioselectivity of bromination is influenced by the electronic and steric environment of the different positions on the aromatic core. nih.gov For instance, electrophilic substitution reactions on the parent benzo[c]phenanthrene are known to be directed by the inherent reactivity of the different carbon atoms. nih.gov

Properties

Molecular Formula

C18H10Br2

Molecular Weight

386.1 g/mol

IUPAC Name

2,11-dibromobenzo[c]phenanthrene

InChI

InChI=1S/C18H10Br2/c19-14-7-5-11-1-3-13-4-2-12-6-8-15(20)10-17(12)18(13)16(11)9-14/h1-10H

InChI Key

RFXVORLHFQPJLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C1C=CC(=C3)Br)C4=C(C=C2)C=CC(=C4)Br

Origin of Product

United States

Synthesis and Properties of 2,11 Dibromobenzo C Phenanthrene

The synthesis of 2,11-Dibromobenzo[c]phenanthrene can be achieved through two primary routes: the direct bromination of benzo[c]phenanthrene (B127203) or the oxidative photocyclization of a strategically designed stilbene (B7821643) precursor.

The direct bromination approach involves treating benzo[c]phenanthrene with a brominating agent, where the regioselectivity is governed by the electronic characteristics of the parent PAH. A more controlled and often higher-yielding method is the oxidative photocyclization of a stilbenic precursor. This method offers greater control over the final substitution pattern.

Below are some of the known properties of this compound:

PropertyValue
Molecular FormulaC₁₈H₁₀Br₂
Molecular Weight386.08 g/mol
CAS Number1236211-18-9

This data is compiled from publicly available chemical supplier information.

Detailed Research Findings

Multi-step Organic Synthesis Pathways

Linear synthetic sequences provide a step-by-step approach to building molecular complexity, often starting from simple, readily available precursors. For this compound, this can involve the initial construction of a partially saturated polycyclic system followed by a final aromatization step.

Aldol (B89426) Condensation and Subsequent Transformations to Hexahydro Precursors

A plausible multi-step synthesis of a benzo[c]phenanthrene precursor can be envisioned utilizing an aldol-type condensation strategy. This approach is particularly useful for the formation of angular polycyclic hydrocarbon ring systems. tandfonline.com A potential pathway could commence with the Ti(IV)-promoted aldol-type condensation of a silyl (B83357) enol ether with a suitably substituted 2-arylacetaldehyde.

For the synthesis of a precursor to this compound, the key starting materials would be a brominated naphthalene (B1677914) derivative and a brominated phenylacetaldehyde (B1677652) derivative. The reaction would proceed through a concurrent cyclization and double dehydration of the initial aldol adduct to furnish a partially saturated polyarene. This intermediate, a hexahydrobenzo[c]phenanthrene derivative, would then be ready for the final aromatization step.

Table 1: Hypothetical Aldol Condensation Approach to a Hexahydrobenzo[c]phenanthrene Precursor

StepReactant 1Reactant 2Key Reagent/ConditionIntermediate/Product
1Silyl enol ether of a brominated tetralone4-BromophenylacetaldehydeTiCl₄Aldol adduct
2Aldol adduct-Acid or HeatConcurrent cyclization and dehydration
3Cyclized intermediate-Further dehydrationHexahydro-2,11-dibromobenzo[c]phenanthrene

Aromatization Strategies, including Oxidative Dehydrogenation (DDQ)

The final and crucial step in this synthetic sequence is the aromatization of the hexahydro precursor to yield the fully conjugated this compound. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a highly effective and widely used reagent for the dehydrogenation of hydroaromatic compounds. nih.govdu.ac.inorganic-chemistry.orgorgsyn.orgcore.ac.uk

The mechanism of DDQ-mediated dehydrogenation is generally accepted to proceed via a hydride transfer from the hydrocarbon to the quinone. nih.govcore.ac.uk This initial rate-determining step generates a carbocation intermediate and the reduced hydroquinone (B1673460) form of DDQ. Subsequent proton transfer leads to the formation of the aromatic system. The reaction is typically carried out in an inert solvent, such as benzene (B151609) or dioxane, at elevated temperatures. The progress of the reaction can often be monitored by the precipitation of the poorly soluble hydroquinone byproduct. orgsyn.org

The use of DDQ offers a significant advantage due to its high oxidation potential, allowing for the efficient aromatization of even relatively stable hydroaromatic systems. nih.gov

Modular Approaches Utilizing Key Building Blocks

Convergent or modular approaches offer an alternative and often more efficient strategy for synthesizing complex molecules like this compound. These methods involve the synthesis of key fragments or building blocks that are then coupled together in the later stages of the synthesis.

Oxidative Photocyclization Routes

The oxidative photocyclization of stilbene (B7821643) derivatives, often referred to as the Mallory reaction, is a powerful method for the synthesis of phenanthrenes and their derivatives. nih.gov This reaction proceeds via the photochemical isomerization of a trans-stilbene (B89595) to its cis-isomer, which then undergoes an intramolecular 6π-electrocyclization to form a dihydrophenanthrene intermediate. In the presence of an oxidizing agent, such as iodine or air, this intermediate is dehydrogenated to the corresponding phenanthrene (B1679779).

To synthesize this compound using this method, a key precursor would be a stilbene derivative bearing bromine atoms at the appropriate positions. A plausible precursor would be 1-(4-bromostyryl)-2-(4-bromophenyl)naphthalene. Photocyclization of this precursor would be expected to yield the desired this compound. The regioselectivity of the cyclization is a critical consideration in this approach.

Suzuki Coupling Strategies for Precursor Assembly

The Suzuki cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls and substituted styrenes, which are key precursors for the aforementioned photocyclization route. The reaction typically involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide.

In the context of synthesizing the stilbene precursor for this compound, a Suzuki coupling could be employed to connect two key building blocks. For instance, the coupling of a (4-bromostyryl)boronic acid with a 2-bromo-naphthalene derivative, or vice versa, would lead to the desired diarylalkene backbone. The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields and selectivity.

Table 2: Suzuki Coupling for Stilbene Precursor Synthesis

Reactant 1Reactant 2Catalyst SystemProduct
(4-Bromostyryl)boronic acid1-Bromo-4-halonaphthalenePd(PPh₃)₄, Na₂CO₃1-(4-Bromostyryl)-4-halonaphthalene
4-Bromophenylboronic acid1-Bromo-2-vinylnaphthalenePd(OAc)₂, P(o-tolyl)₃, Base1-(4-Bromostyryl)-2-bromonaphthalene

Sonogashira Reaction in Fragment Synthesis

The Sonogashira coupling reaction provides an efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgyoutube.com This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt and is typically carried out under mild conditions with an amine base. wikipedia.org

For the synthesis of precursors to this compound, the Sonogashira reaction can be used to construct diarylalkyne fragments. These fragments can then be further elaborated, for example, by partial reduction of the alkyne to a cis-alkene, to generate the necessary stilbene precursor for photocyclization. A tandem Sonogashira coupling approach can also be employed for the one-pot synthesis of unsymmetrical diarylalkynes. nih.gov For example, coupling of a brominated aryl halide with a protected acetylene, followed by deprotection and a second coupling with a different brominated aryl halide, can efficiently generate the desired diarylalkyne.

Site-Selective Halogenation in Benzo[c]phenanthrene Systems

The direct halogenation of the benzo[c]phenanthrene core is a seemingly straightforward approach to obtaining brominated derivatives. However, achieving site-selectivity, particularly for the 2 and 11 positions, is a nuanced process governed by the electronic properties of the aromatic system and the influence of any pre-existing substituents.

Research into the electrophilic substitution of benzo[c]phenanthrene has shown that the regioselectivity of reactions like nitration and bromination is strongly dictated by the electronic nature and position of substituent groups. nih.govnih.gov In the absence of directing groups, electrophilic attack on the parent benzo[c]phenanthrene does not selectively yield the 2,11-disubstituted product. Instead, a mixture of isomers is often obtained.

To achieve the desired 2,11-dibromination, a strategic approach often involves the synthesis of a benzo[c]phenanthrene precursor that is already substituted in a way that directs bromination to the 2 and 11 positions. Alternatively, direct bromination using reagents like N-bromosuccinimide (NBS) or bromine (Br₂) can be employed, though control over the reaction conditions is critical to favor the desired isomer. The inherent challenge lies in the similar reactivity of several positions on the benzo[c]phenanthrene skeleton.

A powerful and widely utilized method for the synthesis of substituted phenanthrenes and their benzo-fused analogues is the oxidative photocyclization of stilbene derivatives. beilstein-journals.orgorganicreactions.org This approach offers a high degree of control over the final substitution pattern of the product, as the substituents are incorporated into the stilbene precursors. For the synthesis of this compound, a stilbene bearing bromine atoms at the appropriate positions would be subjected to ultraviolet (UV) light in the presence of an oxidizing agent, such as iodine. organicreactions.org The reaction proceeds through a photoisomerization to the cis-stilbene, followed by an intramolecular cyclization to a dihydrophenanthrene intermediate, which is then oxidized to the aromatic benzo[c]phenanthrene system. organicreactions.org The success of this method hinges on the efficient synthesis of the required brominated stilbene precursor.

Method Description Key Considerations
Direct Bromination Electrophilic bromination of the benzo[c]phenanthrene core using Br₂ or NBS.Low regioselectivity for the 2,11-positions on the unsubstituted core. Often results in isomeric mixtures.
Substituent-Directed Bromination Bromination of a pre-functionalized benzo[c]phenanthrene where existing groups direct the electrophilic attack to the 2 and 11 positions.Requires multi-step synthesis of the substituted precursor. The directing group's influence is paramount. nih.govnih.gov
Oxidative Photocyclization of Stilbenes UV-induced cyclization of a stilbene precursor bearing bromine atoms at positions that will become the 2 and 11 positions of the benzo[c]phenanthrene.Requires synthesis of the specifically substituted stilbene. The reaction is often carried out in dilute solutions and can have long reaction times. beilstein-journals.orgorganicreactions.org

Catalytic Methodologies in Benzo[c]phenanthrene Synthesis

Modern organic synthesis has increasingly turned to catalytic methods, particularly those employing transition metals, to construct complex molecular frameworks with high efficiency and selectivity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, have emerged as powerful tools in the synthesis of polycyclic aromatic hydrocarbons, including the benzo[c]phenanthrene skeleton.

The synthesis of phenanthrene derivatives can be achieved through palladium-catalyzed intramolecular Heck reactions. espublisher.com This strategy typically involves the creation of a precursor containing a vinyl or aryl halide and a tethered alkene. In the presence of a palladium catalyst, an intramolecular cyclization occurs to form the phenanthrene core. For the synthesis of this compound, this would necessitate the design of a complex precursor already containing the two bromine atoms.

A more flexible and convergent approach involves the use of Suzuki cross-coupling reactions. This methodology allows for the construction of the benzo[c]phenanthrene skeleton by coupling together smaller, functionalized fragments. For instance, a suitably substituted dihalide could be coupled with a diboronic acid or ester under palladium catalysis. This approach is particularly advantageous as it allows for the late-stage introduction of diversity and the precise placement of substituents. The synthesis of a researchgate.nethelicene-based chiral polymer, a derivative of benzo[c]phenanthrene, utilized a palladium(0)-catalyzed reaction, demonstrating the utility of this approach in constructing complex architectures based on the benzo[c]phenanthrene core. beilstein-journals.orgbiomedres.usjuniperpublishers.com

Catalytic Method Catalyst/Reagents Description Advantages
Intramolecular Heck Reaction Pd(OAc)₂, PPh₃, Cs₂CO₃Palladium-catalyzed intramolecular cyclization of a functionalized precursor to form the phenanthrene core. espublisher.comCan be effective for constructing the core structure.
Suzuki Cross-Coupling Pd(PPh₃)₄, CuI, Base (e.g., TEA, Cs₂CO₃)Palladium-catalyzed coupling of boronic acids/esters with halides to construct the C-C bonds of the benzo[c]phenanthrene framework. beilstein-journals.orgbiomedres.usjuniperpublishers.comHigh functional group tolerance, allows for convergent synthesis, and precise substituent placement.

The development of these advanced synthetic methodologies provides chemists with a powerful toolkit for the construction of complex molecules like this compound. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. While direct halogenation presents challenges in selectivity, methods like oxidative photocyclization and palladium-catalyzed cross-coupling reactions offer a higher degree of control, enabling the targeted synthesis of specifically functionalized benzo[c]phenanthrene derivatives.

Halogen-Directed Functionalization and Cross-Coupling Reactions

The presence of bromine atoms at the 2 and 11 positions of the benzo[c]phenanthrene core governs its reactivity, particularly in metal-catalyzed cross-coupling reactions. These halogen substituents serve as versatile handles for the introduction of new functional groups and the construction of extended π-conjugated systems.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Hartwig-Buchwald Amination)

Palladium-catalyzed cross-coupling reactions are instrumental in the functionalization of this compound. The bromine atoms at the 2 and 11 positions are susceptible to oxidative addition to a low-valent palladium species, initiating the catalytic cycle. youtube.com

The Suzuki-Miyaura coupling , a powerful method for forming carbon-carbon bonds, is frequently employed. libretexts.orgyoutube.com In this reaction, the dibrominated substrate reacts with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgbeilstein-journals.org This reaction is central to synthesizing extended π-conjugated systems, like helicenes and thiahelicenes, from the this compound scaffold. vulcanchem.com The general mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

The Hartwig-Buchwald amination provides a route to form carbon-nitrogen bonds, enabling the synthesis of aryl amines. wikipedia.orgyoutube.com This reaction involves the palladium-catalyzed coupling of an amine with the aryl bromide. wikipedia.org The development of specialized phosphine (B1218219) ligands, such as BrettPhos and RuPhos, has significantly expanded the scope and efficiency of this reaction, allowing for the coupling of a wide range of amines under relatively mild conditions. rsc.orgresearchgate.net The choice of base is also critical, with common options including sodium tert-butoxide, cesium carbonate, and lithium hexamethyldisilazide (LiHMDS), each with its own advantages regarding reactivity and functional group tolerance. libretexts.orguwindsor.ca

Reaction Catalyst System Coupling Partner Bond Formed Key Features
Suzuki-MiyauraPalladium catalyst (e.g., Pd(PPh₃)₄), BaseBoronic acids or estersC-CExtends π-conjugation; used for helicene synthesis. vulcanchem.com
Hartwig-BuchwaldPalladium catalyst, Phosphine ligand (e.g., BrettPhos, RuPhos), BasePrimary or secondary aminesC-NSynthesizes aryl amines; wide substrate scope. wikipedia.orgrsc.org

Transmetallation Reactions for Boronic Acid Derivatives

The synthesis of boronic acid derivatives of benzo[c]phenanthrene is a key step for subsequent Suzuki-Miyaura coupling reactions. This is typically achieved through a transmetalation process. A common method involves the reaction of this compound with an organolithium reagent, such as n-butyllithium, at low temperatures. This generates a dilithio-benzo[c]phenanthrene intermediate. Subsequent treatment with a trialkyl borate, followed by acidic workup, yields the corresponding diboronic acid. This derivative can then be used in coupling reactions to introduce aryl or other organic fragments at the 2 and 11 positions.

Reaction Mechanisms in the Formation of Derived Structures

The unique structure of this compound allows for the formation of complex derived structures through various reaction mechanisms, including photochemical cyclizations and processes influenced by quantum interference.

Photochemical Ring Closures and Cyclization Processes

Under ultraviolet (UV) irradiation, this compound and its derivatives can undergo oxidative photochemical cyclization. vulcanchem.com This process is a key method for the synthesis of helicenes, which are polycyclic aromatic compounds with a helical, chiral structure. The reaction proceeds through an electrocyclic ring closure, a type of pericyclic reaction. youtube.commasterorganicchemistry.comimperial.ac.uk The absorption of UV light promotes the molecule to an excited electronic state, where the cyclization becomes energetically favorable. nih.gov This process is often stereospecific, with the stereochemistry of the product being determined by the Woodward-Hoffmann rules for electrocyclic reactions. youtube.com The reaction typically involves the formation of a new sigma bond between two atoms of the benzo[c]phenanthrene backbone, leading to the extended, fused aromatic system of the helicene.

Quantum Interference Effects in Molecular Conductance Pathways

The extended π-system of benzo[c]phenanthrene and its derivatives makes them interesting candidates for studies in molecular electronics. Quantum interference can significantly influence the charge transport properties of single-molecule junctions. nih.gov In molecules with extended π-electron systems, destructive quantum interference can lead to a suppression of conductance. aps.org These interference effects manifest as antiresonances in the transmission spectrum of the molecule. The positions of these antiresonances can be tuned by the addition of substituents, such as the bromine atoms in this compound, which can alter the electronic structure and conductance pathways within the molecule. aps.org This provides a mechanism for controlling the electrical properties of molecular devices based on this scaffold.

Conformational Changes and Reactivity in π-Extended Systems

The introduction of substituents and the extension of the π-system in benzo[c]phenanthrene derivatives can lead to significant conformational changes that, in turn, influence their reactivity. The inherent strain in the benzo[c]phenanthrene core can be exacerbated by bulky substituents, leading to distorted, non-planar geometries. nih.gov

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 2,11-Dibromobenzo[c]phenanthrene. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for precise structural assignment and differentiation from other isomers.

For the parent benzo[c]phenanthrene (B127203) molecule, the proton (¹H) NMR spectrum is complex, with signals typically appearing in the aromatic region between δ 7.6 and 9.2 ppm. chemicalbook.comresearchgate.net The introduction of two bromine atoms at the 2 and 11 positions significantly alters the spectrum. The high electronegativity and diamagnetic anisotropy of the bromine atoms cause a downfield shift for adjacent protons. Protons ortho and para to the bromine substituents experience the most significant changes in their chemical shifts.

In ¹³C NMR spectroscopy, the carbon signals for aromatic compounds are found in a broad range from approximately 110 to 170 ppm. oregonstate.edu For this compound, the carbon atoms directly bonded to bromine (C-2 and C-11) are subject to the "heavy atom effect," where the large, polarizable electron cloud of bromine causes an upfield shift, contrary to what would be expected based on electronegativity alone. stackexchange.com This effect is crucial for correctly assigning the ipso-carbon signals. Studies on brominated and other substituted benzo[c]phenanthrenes have shown that substituent directive effects are powerful in determining the electronic landscape of the molecule, which is directly reflected in the ¹³C NMR chemical shifts. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

NucleusPositionPredicted Chemical Shift (δ, ppm)Key Influencing Factors
¹HProtons near Br (e.g., H-1, H-3, H-10, H-12)7.8 - 9.3Anisotropic effect and electronegativity of Br
¹HOther aromatic protons7.6 - 8.5Standard aromatic ring currents
¹³CC-Br (C-2, C-11)115 - 125Heavy atom effect (shielding)
¹³CQuaternary carbons (non-brominated)128 - 135Fused ring strain and structure
¹³CProtonated aromatic carbons122 - 130Ring currents and proximity to substituents

Ultraviolet-Visible (UV-Vis) Absorption and Photoluminescence Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) and photoluminescence spectroscopies are powerful tools for probing the electronic structure of conjugated systems like this compound. The extended π-system of the benzo[c]phenanthrene core gives rise to characteristic π→π* electronic transitions, which are observed as distinct absorption bands in the UV-Vis spectrum.

The parent phenanthrene (B1679779) molecule displays several absorption bands, and this complexity is retained in benzo[c]phenanthrene. mdpi.com These spectra typically show a highly structured set of bands at longer wavelengths (the α-band), a more intense band at intermediate wavelengths (p-band), and a very intense band at shorter wavelengths (β-band). For this compound, the bromine substituents act as auxochromes. Through the lone pair electrons on the bromine atoms, they can engage in resonance with the aromatic system, typically causing a bathochromic (red) shift of the absorption maxima compared to the unsubstituted parent compound.

Photoluminescence (PL) spectroscopy provides information about the molecule's excited state properties. Many polycyclic aromatic hydrocarbons are fluorescent, emitting light upon relaxation from the first excited singlet state (S₁) to the ground state (S₀). The emission spectrum is often a mirror image of the longest wavelength absorption band. The presence of heavy bromine atoms can, however, influence the emission properties by promoting intersystem crossing to the triplet state (T₁), a phenomenon known as the "heavy-atom effect." This can lead to a decrease in fluorescence quantum yield and the appearance of phosphorescence.

Table 2: Expected UV-Vis Absorption Bands for this compound in an Organic Solvent

Band (Designation)Approximate Wavelength Range (nm)Electronic TransitionRelative Intensity
β-band240 - 280π→πVery High
p-band (or β'-band)280 - 320π→πHigh
α-band330 - 400π→π*Low to Medium (with vibrational fine structure)

Mass Spectrometry (MS) in Structural Confirmation

Mass spectrometry (MS) is an essential analytical technique used to confirm the molecular weight and elemental composition of this compound. With a molecular formula of C₁₈H₁₀Br₂, the theoretical monoisotopic mass is 383.9149 g/mol , while the average molecular weight is 386.08 g/mol . synblock.com

In an electron ionization (EI) mass spectrum, aromatic compounds typically show a prominent molecular ion peak (M⁺) due to the stability of the fused ring system. libretexts.org A defining feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (50.69% and 49.31%, respectively). Consequently, a molecule containing two bromine atoms will exhibit a characteristic triplet of peaks for the molecular ion: [M]⁺, [M+2]⁺, and [M+4]⁺, with a relative intensity ratio of approximately 1:2:1. This pattern is a definitive signature for a dibrominated compound.

Fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for halogenated aromatic compounds include the loss of a bromine radical (•Br) or the elimination of HBr. miamioh.edu

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

m/z (Mass/Charge Ratio)Ion IdentitySignificance
~384, 386, 388[C₁₈H₁₀Br₂]⁺Molecular ion cluster (M, M+2, M+4); confirms elemental composition.
~305, 307[C₁₈H₁₀Br]⁺Fragment from loss of one Br atom.
~226[C₁₈H₁₀]⁺Fragment from loss of two Br atoms.
~228[C₁₈H₁₂]⁺Parent benzo[c]phenanthrene ion (possible rearrangement).

Raman Spectroscopy for Vibrational Fingerprinting and Structural Integrity

Raman spectroscopy is a non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a unique "fingerprint" for structural identification and integrity assessment. The Raman spectrum of this compound is dominated by vibrations of the polycyclic aromatic core.

Studies on the parent phenanthrene molecule show characteristic Raman bands corresponding to C-H stretching (around 3050-3100 cm⁻¹), aromatic C-C stretching and ring breathing modes (in the 1000-1650 cm⁻¹ region), and in-plane and out-of-plane C-H bending vibrations (below 1000 cm⁻¹). researchgate.net

The introduction of heavy bromine atoms at the 2 and 11 positions will induce several changes in the Raman spectrum:

New Vibrational Modes: The C-Br stretching vibrations will appear as new, typically strong, bands in the low-frequency region of the spectrum (usually between 200-400 cm⁻¹).

Shifts in Existing Modes: The mass and electronic effects of the bromine substituents will cause shifts in the frequencies of the backbone's vibrational modes.

Changes in Intensity: The polarizability of the C-Br bonds can enhance the intensity of certain Raman bands.

Raman spectroscopy is particularly useful for monitoring the structural integrity of the molecule, for instance, during on-surface synthesis experiments, where changes in the spectrum can indicate the cleavage of C-Br bonds and the formation of new C-C bonds.

Scanning Tunneling Microscopy (STM) for Molecular Self-Assembly and Electrical Conductance Analysis

Scanning Tunneling Microscopy (STM) is a powerful surface science technique that enables the visualization of molecules at the atomic and molecular scale, making it ideal for studying the self-assembly of this compound on conductive substrates. nd.edu When deposited on a surface such as gold (Au(111)) or graphite, these molecules can spontaneously organize into ordered two-dimensional structures.

The self-assembly process is governed by a delicate balance of intermolecular and molecule-substrate interactions. For this compound, these interactions include:

Van der Waals forces between the planar aromatic cores and the substrate.

π-π stacking between adjacent molecules.

Halogen bonding , a non-covalent interaction where the electrophilic region of a bromine atom interacts with a nucleophilic region on an adjacent molecule. High-resolution STM, sometimes using a CO-functionalized tip, can directly visualize and confirm the presence of these specific halogen bonds, which are crucial in directing the final assembled structure. univie.ac.at

STM can also be used to induce and monitor on-surface chemical reactions. By heating the substrate, the C-Br bonds in this compound can be selectively cleaved, leading to reactive radical species. These species can then polymerize on the surface to form well-defined one-dimensional polymers or other nanostructures. researchgate.netnih.gov This "on-surface synthesis" approach is a key strategy for creating atomically precise graphene nanoribbons and other advanced materials.

Furthermore, by operating in spectroscopy mode (Scanning Tunneling Spectroscopy, STS), the microscope can probe the local density of electronic states (LDOS) of the molecules, providing insight into their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This allows for the direct measurement of the electronic band gap of single molecules or self-assembled structures, which is a critical parameter for applications in molecular electronics. columbia.edunih.gov

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Binding Energies

Density Functional Theory (DFT) serves as a powerful tool to investigate the electronic structure and energetics of complex molecules like 2,11-Dibromobenzo[c]phenanthrene. While specific DFT data for this exact molecule is not abundant in publicly accessible literature, extensive research on the parent compound, benzo[c]phenanthrene (B127203), and other brominated polycyclic aromatic hydrocarbons (PAHs) allows for a well-grounded theoretical understanding.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability.

Computational studies on related phenanthrene (B1679779) derivatives show that the introduction of substituents significantly influences the HOMO and LUMO energy levels. For instance, a theoretical study on phenanthrene and its dinitrophenanthrene derivatives using DFT at the B3LYP/6-31(d,p) level of theory demonstrated that the addition of nitro groups, which are electron-withdrawing, leads to a decrease in both the HOMO and LUMO energies and a reduction in the energy gap compared to the parent phenanthrene molecule. yu.edu.jo This suggests that the bromine atoms in this compound, being electronegative, would similarly lower the HOMO and LUMO energy levels.

The localization of these frontier orbitals is also critical. In many PAHs, the HOMO and LUMO are delocalized across the π-system of the aromatic rings. The precise localization can be influenced by the position of the substituents. In dinitrophenanthrene, the HOMO exhibits a bonding character, while the LUMO shows an anti-bonding character, with electron density distributed across the ring system. yu.edu.jo It is anticipated that the bromine substituents in this compound would lead to a significant localization of the HOMO and LUMO on the benzo[c]phenanthrene backbone, with some contribution from the bromine p-orbitals.

A general trend observed in computational studies of PAHs is that a smaller HOMO-LUMO gap correlates with higher chemical reactivity and lower kinetic stability. researchgate.net The precise energy gap for this compound would require specific calculations, but based on analogous compounds, it is expected to be in a range that makes it a candidate for applications in organic electronics.

Table 1: Calculated Electronic Properties of Phenanthrene and Dinitrophenanthrene Derivatives (B3LYP/6-31(d,p)) yu.edu.jo

MoleculeTotal Energy (a.u.)HOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Phenanthrene-691.9-6.2-1.15.1
2,7-Dinitrophenanthrene-1100.8-7.8-3.54.3
3,6-Dinitrophenanthrene-1100.8-7.9-3.64.3

This table showcases the effect of electron-withdrawing groups on the electronic properties of a related PAH, providing a basis for understanding the expected electronic behavior of this compound.

The interaction of organic molecules with metal surfaces is a critical aspect of molecular electronics. DFT calculations are instrumental in predicting the binding energies and geometries of molecules adsorbed on substrates like gold electrodes. For PAHs, the interaction is often dominated by π-orbital overlap with the metal's d-orbitals.

The development of sensors for the detection of PAHs often relies on their interaction with functionalized surfaces. For instance, a study on the electrochemical determination of PAHs utilized self-assembled monolayers on indium tin oxide electrodes, where the recognition mechanism is based on π-stacking interactions. nih.gov This highlights the importance of understanding the non-covalent interactions that govern the binding of these molecules to various substrates.

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for calculating the electronic absorption spectra of molecules. It provides information about the energies and intensities of electronic transitions, which are responsible for the molecule's color and its interaction with light.

For PAHs, the UV-Vis spectra are characterized by π-π* transitions. The positions and intensities of these absorption bands are sensitive to the size of the π-conjugated system and the nature of any substituents. While a specific TD-DFT spectrum for this compound is not published, studies on related compounds offer a clear picture of what to expect.

For example, TD-DFT calculations on phenanthrene show characteristic absorption bands in the UV region. The introduction of bromine atoms is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the π-system and the electronic effects of the halogens. A computational study on various molecules showed that the main absorption peaks can be blue- or red-shifted depending on the molecular structure and the nature of the electronic transitions. researchgate.net

Aromaticity Analysis and Charge Delocalization Studies

Aromaticity is a fundamental concept in organic chemistry that describes the enhanced stability of cyclic, planar molecules with a continuous ring of p-orbitals containing 4n+2 π-electrons. Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify the aromaticity of a ring system. Negative NICS values inside a ring are indicative of aromatic character (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current).

Aromaticity indices derived from vibrational spectroscopy have also been used to describe the π-delocalization in anthracene (B1667546) and phenanthrene. scispace.com These studies confirm that the degree of π-delocalization varies between the different rings within the same molecule.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions (e.g., π-π Stacking)

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules and their interactions. For planar molecules like this compound, MD simulations are particularly useful for investigating intermolecular interactions, such as π-π stacking, which are crucial for understanding the properties of the material in the solid state or in solution.

π-π stacking interactions are non-covalent interactions that occur between aromatic rings. libretexts.org These interactions play a significant role in the packing of PAHs in crystals and their self-assembly into larger structures. MD simulations can provide detailed information about the preferred stacking geometries (e.g., sandwich, T-shaped, or parallel-displaced) and the strength of these interactions.

While specific MD simulations for this compound are not documented, studies on other PAHs have shown that the nature and strength of π-π stacking can be influenced by substituents. rsc.orgarxiv.org The bromine atoms in this compound would increase the van der Waals interactions and could also introduce electrostatic contributions to the stacking energy, potentially leading to stronger and more ordered packing in the solid state. MD simulations can also be employed to study the conformational flexibility of linkers in more complex systems involving this molecular unit. nih.govuantwerpen.be

Applications in Advanced Materials Science and Organic Electronics

Role as a Central Building Block in Molecular Electronics

In the realm of molecular electronics, 2,11-Dibromobenzo[c]phenanthrene serves as a foundational scaffold for creating sophisticated, larger-scale molecular architectures. The two bromine atoms are strategically positioned, providing reactive handles for regioselective chemical modifications, particularly through cross-coupling reactions. This allows for the precise assembly of elaborate, functional π-conjugated systems from this relatively simple precursor.

The non-planar, twisted structure of the benzo[c]phenanthrene (B127203) unit makes it an inherently chiral motif and an excellent starting point for the synthesis of helicenes—polycyclic aromatic hydrocarbons with a screw-shaped, helical skeleton. The bromine atoms on the 2,11-positions are crucial for building these complex topologies.

Modern synthetic strategies for helicenes often involve intramolecular cyclization reactions. Methodologies such as the Mallory reaction, which utilizes photocyclization, can employ bromine as a blocking group to direct the cyclization pathway and form the desired helical structure. nih.gov Furthermore, versatile techniques like the Suzuki-Miyaura coupling reaction are used to connect molecular fragments, followed by a tandem cycloaromatization to construct the final helicene framework. theaic.org In this context, this compound is an ideal precursor, as its bromine atoms can readily participate in such coupling reactions to build the necessary biaryl or teraryl intermediates that are then cyclized into the target helicene. theaic.orgnih.gov The synthesis of optically pure macrocycles based on a 1,12-dimethylbenzo[c]phenanthrene (B1616225) dicarboxylate unit further underscores the utility of the benzo[c]phenanthrene core as a fundamental building block for novel chiral materials. mdpi.com

The development of advanced organic materials relies heavily on the ability to create large, well-defined π-conjugated structures. This compound is a key component in this endeavor due to its extended π-system and the synthetic versatility afforded by its dibromo functionality. nih.gov The bromine atoms serve as anchor points for cross-coupling reactions, enabling the fusion or connection of additional aromatic rings to expand the π-conjugation.

This strategy is used to synthesize π-extended systems like dibenzooctazethrene, a member of the zethrene (B12695984) family with significant diradical character, which has potential applications in advanced electronic materials. acs.org The fundamental properties of these architectures are rooted in the interactions between the fused rings. In phenanthrene-based molecular crystals, a unique "transannular effect," which describes a specific head-to-head π-π interaction, can lead to a higher degree of electron delocalization and enhanced photoluminescence upon compression. mdpi.comresearchgate.net This highlights the importance of the core phenanthrene (B1679779) structure in dictating the electronic and photophysical properties of the resulting materials. By using this compound, chemists can design and build a wide array of functionalized architectures with tailored electronic properties for various optoelectronic applications. mdpi.com

Integration into Organic Optoelectronic Devices

The favorable electronic properties of the benzo[c]phenanthrene scaffold make its derivatives promising candidates for active materials in a range of organic optoelectronic devices. While this compound is typically not used directly in its pristine form, it serves as a critical starting material for synthesizing the highly functionalized molecules that form the core components of these devices.

In the field of OLEDs, materials based on the phenanthrene framework are valued for their high energy bandgaps, thermal stability, and efficient blue fluorescence—a crucial component for full-color displays. diva-portal.org Derivatives of this compound can be synthesized to act as emitters or charge-transporting materials. For instance, by replacing the bromine atoms with various electron-rich groups like carbazole (B46965) or triphenylamine (B166846) via coupling reactions, deep-blue fluorophores can be created. diva-portal.org These tailored molecules exhibit pure blue emission and balanced charge transport abilities, leading to high-performance OLEDs. diva-portal.org Similarly, phenanthroline and cyanophenanthrene derivatives have been investigated as blue emitters and as materials for electron-injection and hole-blocking layers, respectively, showcasing the versatility of the core structure in device architecture.

Table 1: Performance of OLEDs Based on Phenanthrene Derivatives

Emitter/Material Device Role Max. Efficiency Emission Color CIE Coordinates Source(s)
TPA1 (Phenanthrene Core) Emitter 4.31% EQE¹ Deep-Blue (0.156, 0.037) diva-portal.org
Cz1 (Phenanthrene Core) Emitter 2.53% EQE Deep-Blue (0.161, 0.035) diva-portal.org
Cz2 (Phenanthrene Core) Emitter 2.21% EQE Deep-Blue (0.161, 0.031) diva-portal.org
Phenanthroline Derivative Emitter 1.45 cd/A, 0.99% EQE Blue (0.16, 0.14)

¹EQE: External Quantum Efficiency

The charge-transporting capabilities of extended π-conjugated systems make phenanthrene-based molecules attractive for use as the active semiconductor layer in OFETs. The strategic modification of this compound allows for the synthesis of both p-type and n-type organic semiconductors. Research has shown that phenanthrene-based conjugated oligomers can exhibit high charge carrier mobility and excellent stability, making them suitable for p-channel transistors.

Furthermore, the introduction of bromine atoms at certain positions on the phenanthrene core has been found to be beneficial in tuning the thin-film properties and improving the performance of n-type OFETs. This highlights the direct impact of the bromo-substituents on device characteristics. Large, complex molecules like π-extended dibenzooctazethrene, which can be constructed from brominated precursors, have demonstrated high hole mobility and stability in air, paving the way for practical applications of these advanced materials in OFETs. acs.org

Table 2: Performance of OFETs Based on Phenanthrene Derivatives

Material Semiconductor Type Charge Carrier Mobility (cm²/V·s) On/Off Ratio Operating Conditions Source(s)
Phenanthrene-conjugated N-heteroacenes n-type Up to 4.27 x 10⁻³ N/A Ambient
Dibenzooctazethrene (DBOZ2) p-type (diradical) 1.25 > 10⁵ Air acs.org

The benzo[c]phenanthrene structure is also a valuable component in the design of organic dyes for DSSCs. In a typical DSSC, a dye molecule absorbs light and injects an electron into a semiconductor (like TiO₂). The design of the dye is critical for efficient light harvesting and charge transfer. Phenanthrene derivatives have been incorporated into D-π-A (Donor-π-bridge-Acceptor) sensitizers, where the phenanthrene unit acts as part of the π-conjugated bridge that facilitates charge separation.

For example, sensitizers using a phenanthrene-fused-quinoxaline as an auxiliary acceptor have achieved power conversion efficiencies (PCE) of 12.5% in copper-electrolyte-based DSSCs. acs.org Dyes incorporating dihydrophenanthrene or phenanthrenequinone (B147406) units have also been successfully employed as sensitizers, leading to solar cells with respectable efficiencies. nih.gov These examples demonstrate that the robust electronic and photophysical properties of the phenanthrene core, which can be accessed and functionalized starting from precursors like this compound, make it a promising platform for developing next-generation sensitizers for solar energy conversion.

Table 3: Performance of DSSCs Using Phenanthrene-Based Dyes

Dye (Phenanthrene Unit) PCE¹ (%) Jsc² (mA/cm²) Voc³ (mV) Electrolyte/System Source(s)
HY64 (Phenanthrene-fused-quinoxaline) 12.5 N/A >1000 Copper-based acs.org
JH203 (Phenanthrenequinone) 6.0 11.1 720 Iodide/triiodide

¹PCE: Power Conversion Efficiency; ²Jsc: Short-circuit Current Density; ³Voc: Open-circuit Voltage

Development of Molecular Switches and Actuators

The strategic placement of bromine atoms at the 2 and 11 positions of the benzo[c]phenanthrene framework allows for its use as a precursor in the creation of sophisticated molecular switches and actuators. These molecules can undergo reversible changes in their structure and properties upon external stimulation, such as light or a change in redox potential.

Research into phenanthrene-based derivatives has demonstrated the potential for creating electrochromic conformational switches. acs.orgunits.it In these systems, a phenanthrene-containing molecule can be oxidized to a stable dicationic state, which is accompanied by a significant conformational change and a discernible alteration in its UV-vis absorption spectrum. units.it This process is often reversible, allowing the molecule to be switched back to its original state through reduction. units.it The this compound molecule serves as a crucial starting material for synthesizing such systems. The bromine atoms provide reactive handles for extending the π-conjugated system through cross-coupling reactions, enabling the incorporation of redox-active units that are essential for the switching mechanism. acs.org

Furthermore, the benzo[c]phenanthrene core is integral to photoswitchable molecules. Light-induced cyclization and Z/E isomerization are key reactions in the operation of many molecular switches. The synthesis of derivatives capable of such transformations often relies on precursors that can be functionalized to include photoactive moieties. The dibromo-functionalization of the benzo[c]phenanthrene allows for the attachment of these groups, leading to the development of materials that can be modulated by light.

Crystal Engineering and Solid-State Arrangement Influencing Electronic Properties

The performance of organic electronic devices is intrinsically linked to the arrangement of the constituent molecules in the solid state. Crystal engineering of this compound derivatives focuses on controlling this arrangement to optimize their electronic properties. The benzo[c]phenanthrene unit's rigid structure and the potential for introducing various functional groups via the bromine atoms are key to influencing intermolecular interactions and, consequently, the solid-state packing.

Derivatives of this compound, such as thiahelicenes, have been synthesized and their solid-state properties investigated. The helical nature of these molecules, derived from the benzo[c]phenanthrene core, leads to unique packing motifs. The way these molecules arrange themselves in a crystal lattice directly impacts their charge transport capabilities.

The electronic properties of materials derived from this compound are highly dependent on their solid-state structure. The photophysical properties of benzo[c]phenanthrene derivatives, for instance, show strong emission in the blue region of the visible spectrum with unusually large Stokes shifts, making them promising candidates for optoelectronic applications. benthamdirect.com The table below summarizes key findings for derivatives of benzo[c]phenanthrene, illustrating the impact of their molecular structure on their optical properties.

Derivative TypeSynthesis MethodKey Optical PropertiesPotential Application
Polycyclic Aromatic HydrocarbonsPalladium Suzuki CouplingStrong blue fluorescence, large Stokes shift (1.32-1.39 eV)Optoelectronics
Benzo[c]phenanthrene KetoneHeck Coupling and Oxidative PhotocyclizationEmission in the visible regionOptical Applications

Q & A

Q. What synthetic routes are commonly employed for 2,11-Dibromobenzo[c]phenanthrene?

The synthesis typically involves bromination of benzo[c]phenanthrene using catalysts like FeBr₃ or AlBr₃ under controlled conditions. Electrophilic aromatic substitution is favored due to the electron-rich aromatic system, with bromine atoms directed to the 2- and 11-positions by steric and electronic factors. Reaction monitoring via thin-layer chromatography (TLC) and purification via column chromatography are critical for isolating the dibrominated product. Structural validation requires nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

Q. What techniques are used for structural elucidation of this compound?

Advanced NMR techniques, including ¹H-¹³C heteronuclear correlation spectroscopy (HSQC, HMBC) and 2D ADEQUATE experiments, resolve coupling patterns and confirm substitution positions. For example, 1,n-ADEQUATE spectra correlate carbon-carbon couplings to distinguish between adjacent and remote bromine substitution . High-pressure liquid chromatography (HPLC) with diode array detection (e.g., C18 columns) ensures purity, while fluorescence spectroscopy (excitation/emission at 255/273 nm) quantifies trace impurities .

Q. How does the bromination pattern influence the compound’s photostability and reactivity?

Bromine atoms at the 2- and 11-positions increase molecular rigidity, reducing torsion angles between aromatic rings and enhancing conjugation. This alters UV-Vis absorption spectra and increases resistance to photodegradation compared to non-brominated analogs. Stability studies under UV light (e.g., 254 nm) with HPLC monitoring reveal degradation half-lives, while computational modeling (DFT) predicts electronic transitions .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize microbial degradation of this compound?

RSM using a Box-Behnken design (BBD) identifies critical variables: pH (6.0–9.0), temperature (20–40°C), substrate concentration (50–100 ppm), and incubation time (7–21 days). For brominated derivatives, surfactant addition (e.g., Tween 80 at 0.1–1.0% w/v) enhances bioavailability by reducing hydrophobicity. Statistical validation via ANOVA (p < 0.05) and lack-of-fit tests ensures model reliability. Triplicate experiments with abiotic controls are essential to exclude non-biological degradation .

Q. What factors explain contradictory biodegradation rates reported across studies?

Discrepancies arise from strain-specific metabolic pathways (e.g., Sphingobium sp. vs. Pseudomonas putida), co-substrate effects (glucose or salicylate as co-metabolites), and soil matrix interactions. For instance, salinity (>2% NaCl) inhibits Burkholderia cepacia PM07 but enhances Bacillus brevis activity. Meta-analyses should normalize data to biomass (via protein assays) and account for abiotic adsorption to nanomaterials (e.g., hexadecylamine-functionalized graphene quantum dots) .

Q. How do bromine substituents affect adsorption efficiency on engineered nanomaterials?

Bromination increases molecular weight and hydrophobicity, improving adsorption on non-polar surfaces like graphene quantum dots (GQDs). At pH 7.0, electrostatic repulsion between negatively charged GQDs and deprotonated brominated PAHs reduces uptake, while pH 3.0 enhances adsorption via π-π stacking. Adsorption isotherms (Langmuir vs. Freundlich models) and kinetic studies (pseudo-second-order) quantify capacity, with 24-hour equilibrium times under 200 rpm agitation .

Q. What intermediates form during Fenton-like degradation of this compound?

Schwertmannite-catalyzed Fenton reactions (1 g/L catalyst, 200 mg/L H₂O₂, pH 3.0) generate hydroxyl radicals (•OH) that cleave C-Br bonds, producing dibrominated quinones and carboxylic acids. HPLC-MS/MS identifies intermediates like 2-bromo-1-hydroxynaphthoic acid. Comparative studies with ¹⁴C-labeled analogs track mineralization rates, while toxicity assays (Vibrio fischeri bioassays) assess residual ecotoxicity .

Methodological Notes

  • Data Contradiction Resolution : Cross-validate degradation data using isotopic tracing (e.g., ¹³C-labeled phenanthrene) and standardized inoculum sizes (CFU/mL) to minimize biological variability .
  • Advanced Analytics : Combine GC-MS (non-polar columns, Kovats retention indices) with 3D fluorescence spectroscopy (peak ratios at λexem = 255/273 nm) for multi-matrix analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.